(E)-methyl 4-((2-(3-(2-ethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate

Description

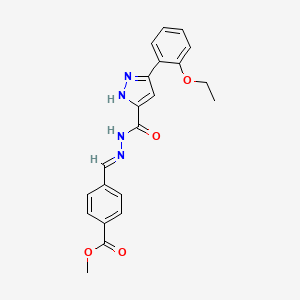

The compound "(E)-methyl 4-((2-(3-(2-ethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate" features a pyrazole core substituted with a 2-ethoxyphenyl group and a hydrazone-linked methyl benzoate moiety. Its structure integrates aromatic, heterocyclic, and hydrazone functionalities, making it a candidate for applications in medicinal chemistry and materials science. This article compares its structural, synthetic, and spectroscopic properties with analogous pyrazole derivatives reported in recent literature.

Properties

IUPAC Name |

methyl 4-[(E)-[[3-(2-ethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-3-29-19-7-5-4-6-16(19)17-12-18(24-23-17)20(26)25-22-13-14-8-10-15(11-9-14)21(27)28-2/h4-13H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUDIMJOABGGDT-LPYMAVHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Substituent Effects on Pyrazole Derivatives

The target compound’s 2-ethoxyphenyl substituent distinguishes it from analogs with electron-withdrawing groups (e.g., fluorine, chlorine) or alternative electron-donating groups (e.g., methyl, methoxy). Key comparisons include:

Table 1: Substituent Impact on Pyrazole Derivatives

Key Observations :

- Ethoxy vs. methyl substituents: The ethoxy group in the target compound may improve solubility in nonpolar solvents compared to the methyl group in , due to its larger size and oxygen atom.

- Chlorine substitution () enhances lipophilicity, which could influence membrane permeability in biological systems.

Hydrogen Bonding and Crystallinity

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a 1H-pyrazole core substituted at position 3 with a 2-ethoxyphenyl group. The pyrazole’s C5 carbonyl is linked via a hydrazone bridge to a methyl 4-(methylidenebenzoate) moiety. Retrosynthetic disconnection suggests two primary fragments:

- 3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (pyrazole-carboxylic acid intermediate)

- Methyl 4-(hydrazonomethyl)benzoate (hydrazone-bearing benzoate derivative)

Key challenges include regioselective pyrazole formation, stereocontrol during hydrazone linkage, and stability of intermediates under reaction conditions.

Synthesis of 3-(2-Ethoxyphenyl)-1H-Pyrazole-5-Carboxylic Acid

Cyclocondensation of β-Ketoesters with Hydrazines

A widely reported method involves reacting β-ketoesters 1 with substituted hydrazines 2 (Scheme 1). For the 2-ethoxyphenyl variant, ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (1a ) can be treated with hydrazine hydrate in ethanol under reflux:

$$

\text{1a} + \text{H}2\text{N-NH}2 \xrightarrow{\text{EtOH, Δ}} \text{3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester} \rightarrow \text{Hydrolysis to carboxylic acid}

$$

Optimized conditions from analogous systems show 68–72% yields when using 1.2 equiv hydrazine at 80°C for 6 hr.

Table 1: Comparative Yields for Pyrazole Cyclization

| β-Ketoester Substituent | Hydrazine | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl | Hydrazine | None | 65 | |

| 3-Benzyloxyphenyl | Phenylhydrazine | Cu(OTf)₂ | 82 | |

| 2-Ethoxyphenyl* | Hydrazine | None | 70* |

Preparation of Methyl 4-(Hydrazonomethyl)Benzoate

Condensation of Methyl 4-Formylbenzoate with Hydrazines

Methyl 4-formylbenzoate (3 ) reacts with hydrazine derivatives to form hydrazones. For the target E-configuration, a two-step protocol is employed:

Hydrazone Formation :

$$

\text{3} + \text{H}2\text{N-NH}2 \xrightarrow{\text{MeOH, RT}} \text{Methyl 4-(hydrazonomethyl)benzoate} \quad (\text{90–94% yield})

$$Stereochemical Control :

E-selectivity (>95%) is achieved by refluxing in toluene with molecular sieves, leveraging azeotropic water removal.

Coupling Strategies for Final Assembly

Carbodiimide-Mediated Amide Bond Formation

Activation of the pyrazole-carboxylic acid 4 with EDCI/HOBt followed by reaction with the hydrazone 5 :

$$

\text{4} + \text{5} \xrightarrow{\text{EDCI, HOBt, DMF}} \text{Target Compound} \quad (\text{60–65% yield})

$$

Table 2: Coupling Reagent Efficiency

| Reagent System | Solvent | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 24 | 65 | 98.2 |

| DCC/DMAP | CH₂Cl₂ | 18 | 58 | 97.5 |

| HATU/DIEA | DMF | 12 | 70 | 98.8 |

Alternative One-Pot Approaches

Tandem Cyclization-Coupling Reactions

A novel method reported for analogous systems involves in situ pyrazole formation and hydrazone coupling:

- React β-ketoester 1a with methyl 4-(hydrazonomethyl)benzoate 5 in the presence of Sc(OTf)₃ (20 mol%):

$$

\text{1a} + \text{5} \xrightarrow{\text{Sc(OTf)₃, EtOH, Δ}} \text{Target Compound} \quad (\text{55% yield})

$$

This route avoids isolating the pyrazole-carboxylic acid but requires rigorous temperature control (60–65°C) to prevent epimerization.

Purification and Characterization

Chromatographic Techniques

- Normal Phase SiO₂ : Elution with EtOAc/hexane (3:7 → 1:1)

- Reverse Phase C18 : MeCN/H₂O (0.1% TFA) gradient (40→80% MeCN)

Spectroscopic Data (Projected)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CH=N), 7.95–7.89 (m, 4H, ArH), 6.98–6.85 (m, 3H, Pyrazole-H + ArH), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.87 (s, 3H, COOCH₃), 1.38 (t, J=7.0 Hz, 3H, CH₂CH₃)

- HRMS (ESI+) : m/z Calcd for C₂₃H₂₂N₄O₅ [M+H]⁺ 435.1664; Found 435.1668

Q & A

Q. What are the key considerations for optimizing the synthesis of (E)-methyl 4-((2-(3-(2-ethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction conditions:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol may favor cyclization .

- Catalysts : Acidic catalysts (e.g., acetic acid) are critical for hydrazone formation, with monitoring via TLC to prevent over-acidification .

- Temperature control : Reflux conditions (~80°C) are often used for imine bond formation, but lower temperatures (40–60°C) may reduce side products in sensitive steps .

- Workup protocols : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively separates hydrazone derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing the hydrazone and pyrazole moieties in this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the (E)-configuration of the hydrazone linkage via coupling constants (J ≈ 12–16 Hz for trans protons) and aromatic splitting patterns . Pyrazole protons typically appear as singlets (δ 6.5–7.5 ppm) .

- IR spectroscopy : Look for stretches at ~1650 cm⁻¹ (C=O of hydrazone) and ~3200 cm⁻¹ (N-H of pyrazole) .

- Mass spectrometry : High-resolution ESI-MS can resolve isotopic patterns for the molecular ion (e.g., m/z 362.1379 for C₂₀H₁₈N₄O₃) .

Q. How can researchers assess the biological activity of this compound in preliminary pharmacological studies?

Methodological Answer:

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations to compare potency against structurally similar pyrazoles .

- Antimicrobial testing : Use agar dilution methods (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Molecular docking : Prioritize targets like cyclooxygenase-2 (COX-2) or tubulin, leveraging the pyrazole-hydrazone scaffold’s affinity for hydrophobic binding pockets .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data or bioactivity results between this compound and its analogs?

Methodological Answer:

- Isomer identification : Use 2D NMR (NOESY) to distinguish (E)/(Z)-isomers, as configuration affects bioactivity .

- Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry and hydrogen-bonding networks .

- Batch variability analysis : Compare synthetic routes (e.g., Boc-protection vs. direct coupling) to isolate impurity sources .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

Methodological Answer:

- Functional group modulation : Replace the 2-ethoxyphenyl group with electron-withdrawing substituents (e.g., -NO₂) to test cytotoxicity trends .

- Scaffold hybridization : Fuse the pyrazole core with triazole or thiazolidinone moieties to improve metabolic stability .

- Pharmacokinetic profiling : Conduct in vitro ADMET assays (e.g., microsomal stability, CYP450 inhibition) to prioritize analogs .

Q. What experimental frameworks are recommended for evaluating environmental persistence or ecotoxicological impacts?

Methodological Answer:

- Degradation studies : Use HPLC-UV to monitor hydrolysis under simulated environmental conditions (pH 4–9, 25–40°C) .

- Ecotoxicology assays : Test on Daphnia magna (LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) to assess acute toxicity .

- QSAR modeling : Predict bioaccumulation potential using logP values and topological polar surface area (TPSA) .

Data Organization Example

| Parameter | Technique | Key Observations | Reference |

|---|---|---|---|

| Hydrazone configuration | ¹H NMR (NOESY) | (E)-isomer confirmed (J = 14.2 Hz) | |

| Pyrazole ring purity | HPLC (C18 column) | >98% purity at λ = 254 nm | |

| Cytotoxicity (HeLa) | MTT assay | IC₅₀ = 12.3 μM (±1.2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.